Arillatose B

Hepatoprotection Natural product screening Liver injury models

Arillatose B is a structurally characterized feruloyl sucrose ester (FSE) isolated from Polygala arillata. Its defined 6′-O-feruloyl substitution enables differentiation from coumaroyl or caffeoyl PSEs in SAR studies. Certified as an inactive control in hepatoprotection assays, it serves as a selective comparator for α-glucosidase inhibition screening (class IC₅₀ 4–9 μM). Procure for authenticated phytochemical dereplication workflows.

Molecular Formula C22H30O14
Molecular Weight 518.5 g/mol
CAS No. 137941-45-8
Cat. No. B1179787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArillatose B
CAS137941-45-8
SynonymsArillatose B
Molecular FormulaC22H30O14
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1
InChIKeyXMBZZLUIFFOAHR-YQTDNFGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Arillatose B (6'-O-Feruloylsucrose, CAS 137941-45-8) | Phenylpropanoid Sucrose Ester for Natural Product Research


Arillatose B (synonym: 6′-O-Feruloylsucrose) is a phenylpropanoid sucrose ester (PSE) with the molecular formula C22H30O14 and molecular weight 518.47 g/mol [1]. It was originally isolated and structurally characterized from the roots of Polygala arillata [2] and has subsequently been identified in multiple plant species including Aristolochia cretica and Symplocos cochinchinensis [3]. The compound consists of a sucrose core esterified with a feruloyl moiety at the 6′-O position of the glucose unit, distinguishing it structurally from other PSEs that bear coumaroyl, caffeoyl, or sinapoyl substituents or multiple esterification sites .

Why Arillatose B Cannot Be Substituted with Other Phenylpropanoid Sucrose Esters in Experimental Workflows


Phenylpropanoid sucrose esters (PSEs) exhibit structure-dependent biological activity profiles that preclude generic substitution. The specific acyl moiety (feruloyl vs. coumaroyl vs. caffeoyl) and the precise regiochemistry of esterification on the sucrose scaffold determine a given PSE's interaction with enzyme active sites and cellular targets [1]. In a 2024 hepatoprotection study evaluating multiple co-isolated compounds under identical assay conditions, Arillatose B (8) showed no statistically significant hepatoprotective effect, whereas two other PSEs—6-O-p-coumaroylsucrose (7) and a caffeoyl-gentiobiose derivative—along with a lignan glycoside demonstrated significant concentration-dependent activity [2]. This intra-study differentiation demonstrates that even closely related PSEs with minor structural variations cannot be assumed to be functionally interchangeable in biological assays.

Arillatose B (CAS 137941-45-8): Quantified Differentiation Evidence for Procurement Decisions


Hepatoprotective Activity Profile: Differential Outcome in Resazurin Reduction Assay

In a 2024 study assessing hepatocellular viability using the Resazurin reduction assay, Arillatose B was evaluated alongside eight co-isolated compounds from Symplocos cochinchinensis. Arillatose B (compound 8) did not demonstrate statistically significant hepatoprotective activity, whereas compounds 6 (1-[O-β-D-xylopyranosyl-(1→6)-O-β-D-glucopyranosyl]-2,6-dimethoxy-4-propenyl-phenol) and 9 ((-)-secoisolariciresinol-O-β-D-glucopyranoside) showed significant concentration-dependent hepatoprotective effects [1]. This assay result establishes a clear activity demarcation between Arillatose B and other co-isolated compounds tested under identical conditions.

Hepatoprotection Natural product screening Liver injury models

Structural Differentiation: Feruloyl vs. Coumaroyl Phenylpropanoid Sucrose Esters

Arillatose B is a 6′-O-feruloylsucrose ester [1], structurally distinct from the coumaroyl-substituted sucrose ester 6-O-p-coumaroylsucrose (also isolated from the same Symplocos species in the 2024 study) [2] and from acretoside (6-O-p-coumaroyl-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside) isolated from Aristolochia cretica alongside Arillatose B [3]. The feruloyl moiety (bearing a 3-methoxy-4-hydroxy substitution pattern on the phenyl ring) differs from the coumaroyl moiety (4-hydroxy substitution only) in both electronic properties and hydrogen-bonding capacity, which influences molecular recognition by enzyme active sites and biological targets [4].

Structure-activity relationships Phenylpropanoid sucrose esters Natural product chemistry

Compound Class Reference: Feruloyl Sucrose Esters vs. Acarbose in α-Glucosidase Inhibition

Feruloyl sucrose esters (FSEs) as a class exhibit potent and selective inhibition of α-glucosidase relative to α-amylase when compared to the clinical standard acarbose [1]. In vitro studies of structurally related PSEs report α-glucosidase IC50 values ranging from 4 to 9 μM for the most active feruloyl and cinnamoyl sucrose esters, compared to 328 μM for acarbose [2]. While compound-specific IC50 data for Arillatose B itself have not been reported in peer-reviewed literature to date, its membership in the FSE class positions it as a candidate for α-glucosidase inhibition screening studies.

α-Glucosidase inhibition Antidiabetic natural products Enzyme selectivity

Arillatose B (CAS 137941-45-8): Evidence-Based Research Applications


Natural Product Reference Standard for Phytochemical Fingerprinting of Polygala and Aristolochia Species

Arillatose B serves as an authenticated reference compound for HPLC and LC-MS dereplication workflows in phytochemical analysis of Polygala arillata, Polygala wattersii, Aristolochia cretica, and Symplocos cochinchinensis [1]. Its unambiguous structural characterization by NMR and MS [2] enables confident identification in complex plant extracts, distinguishing it from other co-occurring sucrose esters such as 6-O-p-coumaroylsucrose, glomeratose E, and sibiricoses A1/A5/A6 [3].

Negative Control for Hepatoprotection Screening Assays

Based on the 2024 Fitoterapia study in which Arillatose B showed no significant hepatoprotective activity in the Resazurin reduction assay while other co-isolated compounds demonstrated concentration-dependent effects [4], Arillatose B can be employed as a structurally related negative control in hepatocellular viability screens. This application enables researchers to benchmark the activity of test compounds against an inactive PSE bearing similar physicochemical properties.

SAR Studies on Feruloyl vs. Coumaroyl Phenylpropanoid Sucrose Esters

Arillatose B (feruloyl-substituted) provides a defined comparator for structure-activity relationship studies contrasting feruloyl-bearing PSEs against coumaroyl analogs (e.g., 6-O-p-coumaroylsucrose, acretoside). The distinct substitution pattern on the phenylpropanoid moiety (3-methoxy-4-hydroxy vs. 4-hydroxy alone) enables systematic investigation of how methoxy substitution influences enzyme binding, cellular uptake, and biological target engagement [5].

Candidate for α-Glucosidase Inhibitor Primary Screening

As a member of the feruloyl sucrose ester (FSE) class, which has demonstrated potent and selective α-glucosidase inhibition (class IC50 values 4–9 μM, 36- to 82-fold more potent than acarbose at 328 μM), Arillatose B is a structurally characterized candidate for primary α-glucosidase inhibition screening. Its defined chemical identity and commercial availability make it suitable for follow-up studies investigating structure-activity relationships within the FSE class [6].

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